N-[[(2S,3S)-2-ethenyloxolan-3-yl]methyl]-3-fluoroazetidine-1-carboxamide
Description
N-[[(2S,3S)-2-ethenyloxolan-3-yl]methyl]-3-fluoroazetidine-1-carboxamide is a synthetic organic compound characterized by its unique structural features, including a fluoroazetidine ring and an oxolane moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[[(2S,3S)-2-ethenyloxolan-3-yl]methyl]-3-fluoroazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2O2/c1-2-10-8(3-4-16-10)5-13-11(15)14-6-9(12)7-14/h2,8-10H,1,3-7H2,(H,13,15)/t8-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDDIAJJCSNWDZ-WPRPVWTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(CCO1)CNC(=O)N2CC(C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1[C@@H](CCO1)CNC(=O)N2CC(C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2S,3S)-2-ethenyloxolan-3-yl]methyl]-3-fluoroazetidine-1-carboxamide typically involves multiple steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized via an enantioselective epoxidation of an allylic alcohol, followed by ring-opening with a suitable nucleophile.
Introduction of the Fluoroazetidine Ring: The fluoroazetidine ring is introduced through a cyclization reaction involving a fluorinated amine and a suitable electrophile.
Coupling of the Two Fragments: The final step involves coupling the oxolane and fluoroazetidine fragments using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the fluoroazetidine ring, potentially leading to the removal of the fluorine atom and the formation of a secondary amine.
Substitution: Nucleophilic substitution reactions can occur at the fluoroazetidine ring, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under mild conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.
Scientific Research Applications
N-[[(2S,3S)-2-ethenyloxolan-3-yl]methyl]-3-fluoroazetidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound in drug discovery.
Chemical Biology: It serves as a tool to probe biological pathways and mechanisms due to its ability to undergo specific chemical reactions.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[[(2S,3S)-2-ethenyloxolan-3-yl]methyl]-3-fluoroazetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroazetidine ring can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The oxolane moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-[[(2S,3S)-2-ethenyloxolan-3-yl]methyl]-3-chloroazetidine-1-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
N-[[(2S,3S)-2-ethenyloxolan-3-yl]methyl]-3-bromoazetidine-1-carboxamide: Similar structure but with a bromine atom instead of fluorine.
N-[[(2S,3S)-2-ethenyloxolan-3-yl]methyl]-3-iodoazetidine-1-carboxamide: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-[[(2S,3S)-2-ethenyloxolan-3-yl]methyl]-3-fluoroazetidine-1-carboxamide imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its biological activity and specificity compared to its halogenated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
